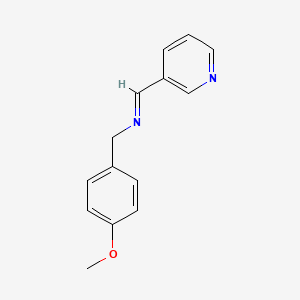

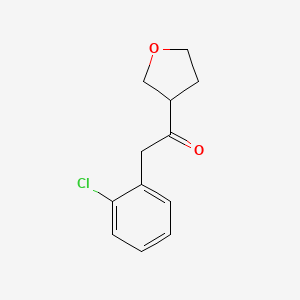

N-(4-Methoxybenzyl)pyridine-3-methaneimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Methoxybenzyl)pyridine-3-methaneimine (NMP) is an organometallic compound that has been studied extensively in recent years. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products and is used in a variety of industrial and medicinal applications. NMP has been found to possess a range of biological activities, making it a promising compound for further research.

Aplicaciones Científicas De Investigación

Green Chemistry

The research by Prasad et al. (2005) explores a 'green' methodology using benzoyl cyanide in an ionic liquid as an alternative to conventional benzoylation methods. This approach is applied for the efficient and selective benzoylation of nucleosides, phenols, aromatic amines, and other substrates, demonstrating the versatility and environmental friendliness of this system in organic synthesis (Prasad et al., 2005).

Materials Science

A series of new polyimides containing pyridine units with flexible linkages have been synthesized, showing promising applications in high-performance materials due to their excellent thermal stability, mechanical properties, and solubility. These polyimides, synthesized by Amutha et al. (2015), could be utilized in advanced engineering applications, highlighting the role of pyridine derivatives in developing new materials with enhanced performance (Amutha et al., 2015).

Organic Synthesis

Blokhin et al. (1990) investigated the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines. Their study revealed interesting pathways for the synthesis of various organic compounds, including the transformation of the MeO group by an alkylamino-group under specific conditions. This research contributes to the understanding of reaction mechanisms and the development of new synthetic methods in organic chemistry (Blokhin et al., 1990).

Environmental and Industrial Applications

Research on the eco-friendly synthesis and evaluation of pyridopyrimidinone derivatives as corrosion inhibitors by Abdallah et al. (2018) demonstrates the potential industrial applications of pyridine derivatives in protecting materials. These compounds offer a novel approach to corrosion inhibition, with implications for extending the lifespan of industrial materials and structures (Abdallah et al., 2018).

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10-11H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJFUIGXUYAKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2770185.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)

![2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2770187.png)

![7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2770189.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2770190.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2770193.png)

![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)